3,4-dihydroisoquinolin-2(1H)-yl(4-hydroxy-5-methoxypyridin-2-yl)methanone
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Overview
Description
2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-5-methoxy-4(1H)-pyridinone is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of both isoquinoline and pyridinone moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-5-methoxy-4(1H)-pyridinone typically involves multicomponent reactions. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-ketoester, and urea. This reaction can be catalyzed by various Lewis acids such as hafnium triflate (Hf(OTf)4) under solvent-free conditions . The reaction conditions are optimized to enhance the formation of the desired product while minimizing byproducts.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of heterogeneous catalysts, such as silicotungstic acid supported on Ambelyst-15, has been shown to be effective in promoting the Biginelli reaction under solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-5-methoxy-4(1H)-pyridinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridinone or isoquinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyridinone or isoquinoline compounds, which can further be utilized in various applications.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism by which 2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-5-methoxy-4(1H)-pyridinone exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridinone and isoquinoline derivatives, such as:
- 3,4-dihydropyrimidin-2(1H)-ones
- Isoquinoline-1,3-diones
- Pyridin-2(1H)-ones
Uniqueness
What sets 2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-5-methoxy-4(1H)-pyridinone apart is its unique combination of isoquinoline and pyridinone moieties, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions compared to its individual components .
Properties
Molecular Formula |
C16H16N2O3 |
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Molecular Weight |
284.31 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-5-methoxy-1H-pyridin-4-one |
InChI |
InChI=1S/C16H16N2O3/c1-21-15-9-17-13(8-14(15)19)16(20)18-7-6-11-4-2-3-5-12(11)10-18/h2-5,8-9H,6-7,10H2,1H3,(H,17,19) |
InChI Key |
LBKCEVVAIXOGET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CNC(=CC1=O)C(=O)N2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
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